molecular formula C12H10S2 B215020 5-methyl-2-phenyl-4H-thiopyran-4-thione

5-methyl-2-phenyl-4H-thiopyran-4-thione

Cat. No. B215020
M. Wt: 218.3 g/mol
InChI Key: CYVMCCCADPZRPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-2-phenyl-4H-thiopyran-4-thione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of 5-methyl-2-phenyl-4H-thiopyran-4-thione is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes that are involved in the inflammatory response and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 5-methyl-2-phenyl-4H-thiopyran-4-thione has a variety of biochemical and physiological effects. This compound has been found to inhibit the production of inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha. Additionally, it has been shown to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

One advantage of using 5-methyl-2-phenyl-4H-thiopyran-4-thione in lab experiments is its relatively low toxicity. This compound has been found to have a high therapeutic index, meaning that it is effective at low doses and has few side effects. However, one limitation is that this compound is not very water-soluble, which can make it difficult to administer in certain experimental settings.

Future Directions

There are numerous future directions for the study of 5-methyl-2-phenyl-4H-thiopyran-4-thione. One area of interest is in the development of new cancer therapies that target the inflammatory response. Additionally, this compound may have potential applications in the treatment of other inflammatory diseases, such as rheumatoid arthritis. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential therapeutic applications.

Synthesis Methods

The synthesis of 5-methyl-2-phenyl-4H-thiopyran-4-thione is typically carried out using a multi-step process that involves the reaction of various starting materials. One common method involves the reaction of 2-methyl-1,3-cyclohexanedione with phenylhydrazine to form the corresponding hydrazone. This hydrazone is then reacted with carbon disulfide and an alkali metal hydroxide to yield the desired thiopyran-4-thione.

Scientific Research Applications

The potential applications of 5-methyl-2-phenyl-4H-thiopyran-4-thione in scientific research are numerous. One area of interest is in the development of new drugs for the treatment of various diseases. This compound has been found to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new cancer therapies.

properties

Product Name

5-methyl-2-phenyl-4H-thiopyran-4-thione

Molecular Formula

C12H10S2

Molecular Weight

218.3 g/mol

IUPAC Name

5-methyl-2-phenylthiopyran-4-thione

InChI

InChI=1S/C12H10S2/c1-9-8-14-12(7-11(9)13)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

CYVMCCCADPZRPX-UHFFFAOYSA-N

SMILES

CC1=CSC(=CC1=S)C2=CC=CC=C2

Canonical SMILES

CC1=CSC(=CC1=S)C2=CC=CC=C2

Origin of Product

United States

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